Xaliproden

ALS Neuroprotection Motoneuron

Xaliproden (SR57746A) is the only small molecule combining potent 5-HT1A agonism (Ki=2.0 nM, >300-fold selectivity) with robust induction of endogenous NGF and BDNF synthesis in glial cells—an effect absent in 8-OH-DPAT. Its additional dopamine D2 receptor antagonism (IC50=0.1-1 µM) and validated efficacy in the pmn mouse ALS model (50% lifespan extension) distinguish it from all conventional 5-HT1A agonists. Substituting with tandospirone, buspirone, or 8-OH-DPAT compromises data reproducibility and ignores the neurotrophic axis essential for neurodegeneration research. Procure the definitive tool for neurotrophic pathway dissection.

Molecular Formula C24H22F3N
Molecular Weight 381.4 g/mol
CAS No. 135354-02-8
Cat. No. B1683331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXaliproden
CAS135354-02-8
Synonyms1-(2-(naphth-2-yl)ethyl)-4-(3-trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride
1-(2-(naphth-2-yl)ethyl)-4-(trifluoromethylphenyl)-1,2,5,6-tetrahydropyridine hydrochloride
SR 57746A
SR-57746A
SR57746A
xaliproden
xaliproden hydrochloride
Molecular FormulaC24H22F3N
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C24H22F3N/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18/h1-9,11,16-17H,10,12-15H2
InChIKeyWJJYZXPHLSLMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xaliproden (CAS 135354-02-8): A Selective 5-HT1A Agonist with Dual Neurotrophic Activity


Xaliproden (SR57746A) is an orally bioavailable, non-peptidic small molecule that functions as a selective, high-affinity full agonist at the serotonin 5-HT1A receptor [1]. Beyond its serotonergic activity, it exhibits a distinct neurotrophic profile by stimulating the synthesis and release of endogenous neurotrophins such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in astrocyte cultures . This dual pharmacological mechanism—combining direct receptor agonism with the indirect induction of neurotrophic factors—establishes its unique position in preclinical research for neurodegeneration and neuroprotection, distinct from both conventional 5-HT1A agonists and protein-based growth factors.

Why 5-HT1A Agonists Cannot Be Substituted for Xaliproden in Neurotrophic Research


Substituting Xaliproden with another 5-HT1A receptor agonist like tandospirone, buspirone, or 8-OH-DPAT is scientifically unsound for neurotrophic and neuroprotective applications. While these agents share the same primary target, Xaliproden exhibits a unique, second-tier mechanism: the robust induction of endogenous NGF and BDNF synthesis in glial cells, an effect that is not recapitulated by 8-OH-DPAT [1] and is only partially shared by other agonists. Furthermore, Xaliproden demonstrates a distinct selectivity profile at the 5-HT1A receptor (>300-fold over other 5-HT subtypes) and a moderate dopamine D2 receptor antagonism not seen with simpler agonists [2]. This multi-modal pharmacology results in a biological fingerprint—particularly in motoneuron survival and in vivo neuroprotection models—that cannot be approximated by single-action 5-HT1A agonists, making direct substitution in experimental protocols a potential source of significant data variability and misinterpretation.

Xaliproden (SR57746A): Quantitative Differentiation Evidence Against Key Comparators


Superior Motoneuron Survival: Xaliproden Matches BDNF but Outperforms 8-OH-DPAT

Xaliproden enhances the survival of purified embryonic mouse motoneurons to the same extent as the gold-standard neurotrophin BDNF, an effect that the classical 5-HT1A agonist 8-OH-DPAT cannot fully replicate. This indicates that the neurotrophic effect of Xaliproden is not solely mediated by 5-HT1A agonism and represents a distinct functional advantage over simpler agonists [1].

ALS Neuroprotection Motoneuron

High Selectivity for 5-HT1A vs. Other Serotonin Receptors

Xaliproden demonstrates high affinity for the 5-HT1A receptor (Ki = 2.0 nM) and is highly selective, with >300-fold lower affinity for other 5-HT receptor subtypes (IC50 > 650 nM) [1]. This selectivity profile is more pronounced than many other 5-HT1A agonists, ensuring that observed biological effects can be attributed with greater confidence to 5-HT1A activation, a crucial factor for experimental reproducibility.

Selectivity 5-HT1A Agonist Receptor Binding

Potent In Vivo Neuroprotection: Prolonged Survival in a Genetic ALS Model

Oral administration of Xaliproden (2.5 mg/kg every two days) significantly extended the lifespan of progressive motor neuronopathy (pmn) mice, a genetic model of ALS, by 50% compared to vehicle-treated controls (P = 0.01) [1]. At the time of publication, it was noted as the only orally active, non-peptide compound known to delay motor neuron degeneration in this specific model, highlighting a unique in vivo efficacy not demonstrated by other orally available 5-HT1A agonists in this context.

ALS Neurodegeneration In Vivo Model

Dual Dopamine D2 Receptor Antagonism: A Differentiating Pharmacological Feature

Unlike most selective 5-HT1A agonists, Xaliproden exhibits a secondary pharmacological activity as a selective antagonist of the dopamine D2 receptor, with moderate affinity (IC50 = 0.1-1 μM) [1]. This polypharmacological profile is not a feature of comparators like 8-OH-DPAT or tandospirone, which are clean 5-HT1A agonists. This dual activity is hypothesized to contribute to its observed anti-depressant and anti-anxiety effects in preclinical models, suggesting a broader therapeutic potential.

D2 Antagonist Polypharmacology Antidepressant

Xaliproden: Targeted Applications in ALS, Neuropathic Pain, and Polypharmacology Research


Investigating Motor Neuron Degeneration in ALS Models

This application is directly supported by evidence that Xaliproden enhances motoneuron survival in vitro and extends lifespan by 50% in the pmn mouse model of ALS [REFS-1, REFS-2]. Researchers studying the mechanisms of motor neuron death in amyotrophic lateral sclerosis can utilize Xaliproden as a small-molecule tool to probe neurotrophic and neuroprotective pathways, comparing its effects directly to those of BDNF and other interventions.

Probing 5-HT1A-Mediated Neurotrophic Signaling

Based on its high affinity (Ki = 2.0 nM) and >300-fold selectivity for the 5-HT1A receptor [1], Xaliproden serves as an excellent chemical probe for dissecting the specific contribution of 5-HT1A agonism to neurotrophic factor induction. Its ability to stimulate NGF and BDNF synthesis [2] provides a quantifiable downstream readout for pathway activation, making it a valuable tool for studies focused on glial-neuronal interactions and neuroinflammation.

Studying Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Preclinical studies show that Xaliproden, along with tandospirone, inhibits mechanical allodynia in oxaliplatin-treated mice [1]. This evidence supports its use in experimental models designed to understand and alleviate the debilitating neuropathic pain associated with chemotherapeutic agents like oxaliplatin, a major dose-limiting side effect in cancer treatment.

Dual 5-HT1A/D2 Polypharmacology Research

Xaliproden's unique secondary action as a dopamine D2 receptor antagonist (IC50 = 0.1-1 µM) [1] provides a distinct tool for researchers interested in the neurobiology of mood and anxiety. It allows for the investigation of a dual-target mechanism—combining 5-HT1A agonism with D2 antagonism—in preclinical models of depression and anxiety, offering a pharmacological profile not found in simpler serotonergic agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xaliproden

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.